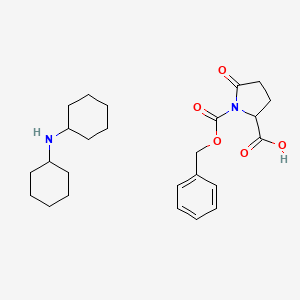
N-cyclohexylcyclohexanamine;5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-PYROGLUTAMIC ACID DICYCLOHEXYLAMMONIUM SALT: is a chemical compound with the molecular formula C25H36N2O5 and a molecular weight of 444.57 g/mol . It is commonly used in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-PYROGLUTAMIC ACID DICYCLOHEXYLAMMONIUM SALT involves the reaction of (2S)-1-[(benzyloxy)carbonyl]-5-oxo-2-pyrrolidinecarboxylic acid with N-cyclohexylcyclohexanamine . The reaction typically occurs under controlled temperature conditions, with the product being purified to achieve a purity of 99% .
Industrial Production Methods: Industrial production methods for Z-L-PYROGLUTAMIC ACID DICYCLOHEXYLAMMONIUM SALT are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: Z-L-PYROGLUTAMIC ACID DICYCLOHEXYLAMMONIUM SALT can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Z-L-PYROGLUTAMIC ACID DICYCLOHEXYLAMMONIUM SALT has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Z-L-PYROGLUTAMIC ACID DICYCLOHEXYLAMMONIUM SALT involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Z-L-PYROGLUTAMIC ACID: A related compound with similar chemical properties.
DICYCLOHEXYLAMMONIUM SALT: Another compound with comparable applications in research and industry.
Uniqueness: Z-L-PYROGLUTAMIC ACID DICYCLOHEXYLAMMONIUM SALT is unique due to its specific combination of functional groups and its applications in proteomics research. Its ability to interact with proteins and enzymes makes it valuable for studying biochemical processes and developing new therapeutic agents .
Properties
Molecular Formula |
C25H36N2O5 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2 |
InChI Key |
YZBYZSRZSLSPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















